tert-butylN-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate
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Overview
Description
tert-butylN-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate is a chemical compound with the molecular formula C10H20FNO4S and a molecular weight of 269.3335 . This compound is known for its unique structural features, which include a tert-butyl group, a fluorosulfonyl group, and a carbamate moiety. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of tert-butylN-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate involves multiple steps, typically starting with the preparation of the intermediate compoundsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity .
Chemical Reactions Analysis
tert-butylN-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
tert-butylN-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butylN-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to participate in various biochemical pathways, potentially affecting enzyme activity and protein function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-butylN-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate can be compared with other similar compounds, such as:
tert-butyl carbamate: Lacks the fluorosulfonyl group, leading to different reactivity and applications.
tert-butylN-[3-(fluorosulfonyl)methyl]carbamate: Similar structure but with a different substitution pattern, affecting its chemical properties and uses
Properties
IUPAC Name |
tert-butyl N-(3-fluorosulfonyl-2,2-dimethylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FNO4S/c1-9(2,3)16-8(13)12-6-10(4,5)7-17(11,14)15/h6-7H2,1-5H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSSBZAUSXZXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FNO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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